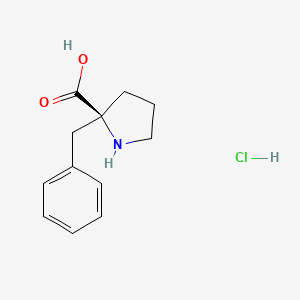

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJFGQFCBZKRU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661583 | |

| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637020-57-6 | |

| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a substituted proline analog that holds potential as a building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereochemistry at the C-2 position, makes it a valuable component for creating structurally defined and enantiomerically pure molecules. This technical guide provides a comprehensive overview of the available information on its properties, synthesis, and potential applications, addressing the core requirements of researchers in the field.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride are not widely available in published literature. However, based on its structure and data from commercial suppliers, the following information can be summarized.

| Property | Data | Source |

| CAS Number | 637020-57-6 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |

| Molecular Weight | 241.72 g/mol | |

| IUPAC Name | (2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Note: Properties such as melting point, boiling point, pKa, and specific solubility in various solvents are not consistently reported in publicly accessible sources.

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is not readily found in the scientific literature. However, general methods for the synthesis of 2-alkyl-2-carboxypyrrolidines can be inferred from patents and publications on related compounds. These methods often involve the alkylation of a protected proline derivative.

A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This should be considered a general strategy that may require optimization.

Caption: Generalized synthetic pathway for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

-

N-Protection and Esterification of L-Proline: L-proline is first protected at the nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, and then converted to its methyl or ethyl ester.

-

α-Alkylation: The protected proline ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the corresponding enolate. This enolate is then reacted with benzyl bromide to introduce the benzyl group at the C-2 position.

-

Hydrolysis: The ester group of the alkylated product is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, to yield the N-protected carboxylic acid.

-

Deprotection and Salt Formation: The N-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Subsequent treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane) yields the final hydrochloride salt.

Spectral Data

No publicly available, detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has been identified. For a related compound, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a supplier notes that the ¹H NMR spectrum is "Consistent with structure," but the actual data is not provided.[3] Researchers synthesizing or using this compound would need to perform their own spectral characterization to confirm its identity and purity.

Biological Activity and Applications

The biological activity of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride has not been specifically reported in the available literature. However, as a proline analog, it falls into a class of compounds with significant interest in medicinal chemistry.

Proline and its derivatives are crucial components of many biologically active peptides and proteins, often playing a key role in defining their three-dimensional structure.[4] The incorporation of substituted prolines, such as the title compound, can be used to:

-

Introduce Conformational Constraints: The rigid pyrrolidine ring restricts the conformational flexibility of peptide backbones, which can be advantageous in designing peptides with specific secondary structures (e.g., β-turns).[4]

-

Modulate Biological Activity: The introduction of substituents on the proline ring can influence the binding affinity of a peptide to its target receptor or enzyme.

-

Improve Pharmacokinetic Properties: Modifications to the proline scaffold can impact properties such as metabolic stability and cell permeability.

The benzyl group at the C-2 position introduces a lipophilic and aromatic moiety, which can lead to π-π stacking or hydrophobic interactions within a binding pocket. This makes it a potentially useful building block for the synthesis of inhibitors for various enzymes or ligands for receptors where such interactions are favorable.

Caption: Potential applications in drug discovery and medicinal chemistry.

Conclusion

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block with potential utility in the synthesis of novel therapeutic agents and chemical probes. While detailed experimental data on its properties and synthesis are scarce in the public domain, its structural features suggest it could be a valuable tool for medicinal chemists seeking to introduce conformational constraints and specific hydrophobic/aromatic interactions in their target molecules. Further research is needed to fully characterize this compound and explore its potential in various drug discovery programs. Researchers are advised to perform their own comprehensive analysis upon synthesis or acquisition of this compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline derivative belonging to the versatile class of pyrrolidine-containing compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth pharmacological studies on the hydrochloride salt itself are not extensively available in publicly accessible literature, research on closely related analogues, particularly its N-acetylated form and other derivatives, has revealed promising antimicrobial activity. This technical guide synthesizes the available scientific information, focusing on the synthesis, mechanism of action, and biological evaluation of these related compounds to infer the potential therapeutic applications of the core molecule. The data presented herein is primarily derived from studies on N-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its amide derivatives, which serve as the most relevant proxies for understanding the biological potential of the title compound.

Introduction

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic. Its conformational rigidity and the stereogenic centers inherent to its structure make it a valuable scaffold in the design of enzyme inhibitors and receptor modulators. (S)-2-Benzylpyrrolidine-2-carboxylic acid, as a substituted proline analogue, combines the key features of the pyrrolidine ring with a benzyl group, which can engage in various non-covalent interactions with biological targets. This guide focuses on the known biological activities of its derivatives, with a primary emphasis on their antimicrobial properties.

Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Derivatives

The synthesis of derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid has been achieved through microwave-assisted organic synthesis, a technique known for its efficiency and high yields. The general synthetic workflow, as described for the N-acetylated analogue, begins with commercially available starting materials and proceeds through a multi-step process.

A generalized workflow for the synthesis is depicted below:

Figure 1: Generalized synthetic workflow for derivatives.

Mechanism of Action and Biological Activity

The primary mechanism of action identified for derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid is antimicrobial activity. Specifically, research has focused on the evaluation of these compounds against a panel of pathogenic bacteria.

Antimicrobial Activity

Studies on N-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have demonstrated their potential as antibacterial agents. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

The experimental workflow for determining antimicrobial activity generally involves the following steps:

Figure 2: Workflow for antimicrobial susceptibility testing.

Quantitative Data

The following table summarizes the available quantitative data on the antimicrobial activity of derivatives of N-acetyl-2-benzylpyrrolidine-2-carboxylic acid. It is important to note that this data is for derivatives and not the title compound itself. The specific derivatives are designated by their respective alkyl substituents.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Butyl-substituted amide | Staphylococcus aureus | 16 | Chloramphenicol | Not Specified |

| Butyl-substituted amide | Bacillus subtilis | 16 | Chloramphenicol | Not Specified |

| Propyl-substituted amide | Staphylococcus aureus | 16 | Chloramphenicol | Not Specified |

| 1-acetyl-2-benzylpyrrolidine-2-carboxamide | Not Specified | Most Potent | Chloramphenicol | Not Specified |

Note: The data is sourced from abstracts and secondary citations of the work by Sreekanth and Jha (2020), as the full-text article was not publicly accessible. "Not Specified" indicates that the exact value for the reference compound under the same experimental conditions was not available in the consulted sources.

Experimental Protocols

Due to the limited availability of the full-text research article, detailed, step-by-step experimental protocols for the synthesis and antimicrobial evaluation of these specific compounds cannot be provided in this guide. The following is a generalized description of the likely methodologies based on standard practices in the field.

General Synthesis of N-acetyl-2-benzylpyrrolidine-2-carboxylic Acid Derivatives

The synthesis, as described in the literature, utilizes microwave-assisted reactions. A plausible general procedure would involve:

-

Starting Material Preparation: The initial substrate, such as a suitably protected 2-benzylpyrrolidine derivative, is dissolved in an appropriate solvent.

-

Reaction: The starting material is subjected to a series of reactions, likely including deprotection and acylation steps, under microwave irradiation at a specific temperature and for a defined duration.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography to yield the desired compound.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standard broth microdilution method would likely be employed to determine the MIC values:

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified optical density, corresponding to a standard cell concentration.

-

Preparation of Test Plates: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., chloramphenicol) is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The available evidence suggests that derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid, particularly its N-acetylated amides, are a promising class of antimicrobial agents. The benzyl moiety and the pyrrolidine scaffold likely play crucial roles in their interaction with bacterial targets.

For drug development professionals, this class of compounds warrants further investigation. Future research should focus on:

-

Elucidating the specific molecular target and mechanism of antimicrobial action.

-

Conducting a comprehensive structure-activity relationship (SAR) study to optimize the antimicrobial potency and spectrum.

-

Evaluating the cytotoxicity and in vivo efficacy of the most promising lead compounds.

-

Investigating other potential therapeutic applications, given the broad bioactivity of the pyrrolidine scaffold.

A more complete understanding of the pharmacology of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride and its derivatives will require access to more detailed and direct research on these specific molecules. The preliminary findings on related structures, however, provide a strong rationale for their continued exploration in the quest for novel therapeutic agents.

An In-depth Technical Guide on (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis methodologies, and available biological activity data, presenting quantitative information in structured tables and detailing experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.

Physicochemical Properties

(S)-2-Benzylpyrrolidine-2-carboxylic acid and its hydrochloride salt are derivatives of the amino acid proline. The introduction of a benzyl group at the C2 position creates a chiral center, leading to the (S) and (R) enantiomers. The hydrochloride salt form is typically used to improve solubility and stability. While detailed experimental data for the hydrochloride salt is not widely published, data for the parent compound and related structures are available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |

| Molecular Weight | 205.25 g/mol | PubChem |

| CAS Number | 637020-57-6 | Fluorochem |

| Purity | ≥98% | Lab-Chemicals.Com |

| Storage Conditions | Sealed in dry, 2-8°C | Lab-Chemicals.Com |

Table 1: Physicochemical Properties of (S)-2-Benzylpyrrolidine-2-carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is not extensively detailed in publicly available literature. However, general methods for the synthesis of related α,α-disubstituted pyrrolidine-2-carboxylic acids and N-benzyl proline derivatives provide a strong basis for its preparation. A common strategy involves the stereoselective alkylation of a protected proline derivative.

A plausible synthetic approach starts from the readily available amino acid L-proline. The nitrogen of L-proline can be benzylated, followed by esterification of the carboxylic acid. The subsequent key step is the stereoselective introduction of the second benzyl group at the α-carbon. Finally, deprotection of the ester and formation of the hydrochloride salt would yield the target compound.

A relevant synthetic procedure for a related compound, N-benzyl-L-proline, has been described. This can be considered the first step in a potential synthesis of the target molecule.

Experimental Protocol: Synthesis of N-Benzyl-L-proline from L-proline

This protocol is adapted from the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, where N-benzyl-l-proline is a key intermediate.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl Chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

L-proline (75 mmol) and potassium hydroxide (225 mmol) are dissolved in isopropanol (50 ml).

-

The reaction mixture is heated to 40°C.

-

Benzyl chloride (85 mmol) is added dropwise to the mixture over 30 minutes while maintaining the temperature at 40°C.

-

The reaction is stirred for an additional 4 hours at the same temperature.

-

After cooling to room temperature, the mixture is acidified with concentrated HCl to a pH of 4-5.

-

The resulting white precipitate is filtered and washed with chloroform.

-

The filtrate is concentrated, and the residue is dissolved in a minimal amount of water and then treated with acetone to precipitate the product.

-

The mixture is cooled to 0°C for 4 hours, and the solid is filtered, washed with cold acetone, and dried to yield N-benzyl-l-proline.

Further steps to introduce the second benzyl group at the C2 position would be required, likely involving the formation of an enolate and subsequent alkylation, followed by deprotection and salt formation. A general representation of this synthetic logic is presented below.

Caption: Plausible synthetic pathway to the target compound.

Biological Activity and Mechanism of Action

The direct biological activity and mechanism of action of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride have not been extensively reported in the scientific literature. However, the broader class of pyrrolidine derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.

Research on closely related compounds provides some insight into potential activities. For instance, derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.

| Compound Derivative | Organism | MIC (μg/mL) | Reference |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid (butyl substituent) | S. aureus | 16 | Sreekanth and Jha (2020) |

Table 2: Antimicrobial Activity of a Related Pyrrolidine Derivative.

The mechanism of action for many pyrrolidine-based compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways. For example, some pyrrolidine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Others have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to an antibacterial effect.

Given the structural similarity to proline, it is conceivable that (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride could act as a mimetic or antagonist in biological systems where proline recognition is important. However, without specific studies on this compound, any proposed mechanism of action remains speculative.

The general workflow for evaluating the biological activity of a novel pyrrolidine derivative is outlined below.

An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

CAS Number: 637020-57-6

This technical guide provides a comprehensive overview of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline analog of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, plausible synthetic routes, and its applications within the broader context of medicinal chemistry, supported by experimental methodologies and pathway diagrams.

Core Compound Information

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound. As a derivative of proline, it incorporates a benzyl group at the α-position, which imparts specific conformational constraints and lipophilicity. These structural features make it a valuable building block in the design of novel therapeutics, particularly in the realm of peptide and non-peptide mimetics.

Physicochemical Properties

Quantitative data for this specific compound is not extensively available in public literature. The following table summarizes the available information from safety data sheets and chemical suppliers.

| Property | Value | Source |

| CAS Number | 637020-57-6 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Appearance | White solid powder | [2][3] |

| Melting Point | No data available | [2] |

| Solubility | No data available | [2] |

| pH | No information available | [2] |

Toxicological Information

To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known. Standard laboratory safety precautions should be observed when handling this compound.[3] It may cause skin and eye irritation.[3]

Synthesis and Experimental Protocols

Generalized Asymmetric Synthesis Protocol

This protocol is based on established methods for the synthesis of similar α-substituted amino acids and serves as a representative example.

Objective: To synthesize (S)-2-Benzylpyrrolidine-2-carboxylic acid from a suitable proline precursor, followed by hydrochloride salt formation.

Materials:

-

(S)-Proline

-

Protecting group reagents (e.g., Boc anhydride)

-

Activating agents for the carboxylic acid (e.g., for esterification)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Benzyl bromide

-

Deprotection reagents (e.g., Trifluoroacetic acid - TFA)

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

-

Anhydrous solvents (e.g., Tetrahydrofuran - THF, Diethyl ether)

-

Reagents for purification (e.g., Silica gel for chromatography)

Workflow Diagram:

Caption: Generalized workflow for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Methodology:

-

Protection of (S)-Proline: The starting material, (S)-proline, is first protected at both the carboxylic acid and the amine functionalities. The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) to prevent its reaction with the strong base in the subsequent step. The secondary amine is then protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of alkylation but can be removed later.

-

Asymmetric Alkylation: The N-protected proline ester is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming a chiral lithium enolate. Benzyl bromide is then added to the reaction mixture, which alkylates the enolate, predominantly from the less sterically hindered face, to yield the 2-benzyl derivative.

-

Deprotection: The ester and the N-protecting group are sequentially or concurrently removed. For instance, the ester can be hydrolyzed under basic or acidic conditions. The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).

-

Hydrochloride Salt Formation: The resulting free amino acid, (S)-2-Benzylpyrrolidine-2-carboxylic acid, is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., in diethyl ether or dioxane) is added to precipitate the hydrochloride salt. The final product is then collected by filtration and dried.

Purification and Characterization: The intermediates and the final product would be purified using techniques such as column chromatography on silica gel. Characterization would be performed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Applications in Drug Discovery and Development

Proline analogs are crucial in medicinal chemistry for their ability to introduce conformational rigidity into peptide chains and to serve as scaffolds for the synthesis of small molecule drugs.

-

Peptidomimetics: The incorporation of (S)-2-Benzylpyrrolidine-2-carboxylic acid into a peptide sequence can enforce a specific turn or secondary structure, which can be critical for binding to a biological target. The benzyl group can also engage in hydrophobic or π-stacking interactions within a binding pocket.

-

Chiral Building Block: This compound is a valuable chiral starting material for the asymmetric synthesis of more complex molecules, including enzyme inhibitors and receptor antagonists. The pyrrolidine ring is a common motif in many FDA-approved drugs.

-

CNS Disorders and Other Therapeutic Areas: The pyrrolidine scaffold is found in numerous drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. While the specific biological activity of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is not well-documented, its structural motifs suggest potential for exploration in these areas.

Biological Context and Signaling Pathways

While no specific biological target has been identified for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in the available literature, many pyrrolidine-containing compounds are known to modulate key cellular signaling pathways. For instance, some have been shown to have anti-inflammatory effects by modulating pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The diagram below illustrates a generalized representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drug candidates.

Caption: A generalized diagram of the NF-κB signaling pathway, a potential target for pyrrolidine-based compounds.

This pathway is crucial in regulating the immune response and inflammation. Its dysregulation is implicated in numerous diseases, making it a prime target for drug discovery. Pyrrolidine-based compounds could potentially inhibit this pathway at various points, for example, by inhibiting the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Conclusion

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is sparse, its structural relationship to the well-studied class of proline analogs suggests its utility in creating conformationally constrained peptides and novel small molecule therapeutics. Further research into its synthesis, physicochemical properties, and biological activity is warranted to fully explore its potential in developing new treatments for a range of diseases.

References

An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

This technical guide provides comprehensive information on (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline derivative utilized in various research and development applications. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block valuable in asymmetric synthesis. Its structural characteristics are summarized below.

| Property | Value | References |

| Molecular Weight | 241.71 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][2] |

| CAS Number | 637020-57-6 | [3] |

| Canonical SMILES | Cl.O=C(O)[C@@]1(CC2=CC=CC=C2)CCCN1 | [3] |

| InChI Key | InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 | [3] |

| Typical Purity | ≥98% | [4] |

| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months); -20°C (1 month). | [1][2] |

Applications in Research and Development

Proline derivatives are fundamental components in medicinal chemistry and drug discovery. The rigid pyrrolidine scaffold of these molecules makes them valuable for creating structurally defined and potent bioactive molecules.

-

Chiral Building Block: This compound is primarily used as a chiral building block in the asymmetric synthesis of pharmaceuticals. Its defined stereochemistry is crucial for creating enantiomerically pure drugs, particularly protease inhibitors and other bioactive molecules.[5]

-

Peptide Synthesis: Modified amino acids like this are key in peptide synthesis, especially for creating complex peptides and peptidomimetics with enhanced stability and specific biological activities.[6]

-

Drug Development: It plays a significant role in the development of new therapeutics, particularly in designing compounds that target specific biological pathways.[6] This includes its use in structure-activity relationship (SAR) studies to optimize drug candidates.[5]

Representative Experimental Protocol: Synthesis

The following is a representative multi-step synthesis for a structurally related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, which illustrates the general methodology for preparing 2-substituted pyrrolidine-2-carboxylic acids from (S)-proline.[7]

Step 1: Synthesis of Azetidinone Intermediate (2)

-

Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (MeCN, 100mL).

-

Add magnesium sulfate (MgSO₄, 30g) to the suspension.

-

Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for 2 days.

-

Filter the mixture and wash the residue with ethyl acetate (EtOAc).

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic phase with MgSO₄ and concentrate.

-

Recrystallize the crude product from ethanol (EtOH) to yield the white solid azetidinone intermediate.[7]

Step 2: Alkylation of Azetidinone Intermediate (3)

-

Prepare a solution of the azetidinone intermediate (1.05g, 4.30mmol) in tetrahydrofuran (THF, 30mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA, 2.6mL, 5.20mmol) dropwise.

-

After 30 minutes, add the alkylating agent (e.g., methyl iodide for the methyl analog; benzyl bromide would be used for the target compound).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction by adding water and allow the mixture to warm to room temperature.

-

Extract the mixture with chloroform (CHCl₃).

-

Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the alkylated intermediate.[7]

Step 3: Hydrolysis to Final Product (4)

-

Add the alkylated azetidinone intermediate to 6M hydrochloric acid (HCl).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone, cool, and let it stand for 24 hours.

-

Decant the acetone and dry the residue to obtain the final product as its hydrochloride salt.[7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-substituted pyrrolidine-2-carboxylic acid hydrochlorides.

Caption: General workflow for the synthesis of (S)-2-substituted pyrrolidine-2-carboxylic acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a key pyrrolidine derivative. The information contained herein is intended to support research and development activities by offering quantitative data, detailed experimental methodologies for solubility determination, and a clear visualization of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy. For a compound like (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, which exists as a salt, its solubility is governed by factors including the crystal lattice energy of the solid, the solvation energy of the ions, the nature of the solvent (polarity, hydrogen bonding capacity), temperature, and the pH of the medium. As an amine hydrochloride, it is generally expected to exhibit greater solubility in polar solvents, particularly water, compared to its free base form.

Quantitative Solubility Data

Quantitative solubility data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is not widely available in publicly accessible literature. However, data for the closely related compound, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, provides a valuable reference point.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Not Specified |

It is important to note that sonication may be required to achieve this level of solubility in DMSO.

Experimental Protocol for Solubility Determination

The following is a representative protocol for determining the equilibrium solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in various solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for accurate solubility measurement.

Objective: To determine the equilibrium solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in a selected solvent at a controlled temperature.

Materials:

-

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride (purity >98%)

-

Selected analytical grade solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

-

-

Data Analysis:

-

Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.

-

Experimental Workflow Visualization

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: Experimental workflow for determining the solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. Pyrrolidine-based structures are common scaffolds in medicinal chemistry and can interact with a wide range of biological targets. Further research is needed to elucidate the specific molecular interactions and biological activities of this compound.

Should such pathways be identified, they can be visualized using Graphviz to illustrate the relationships between the compound, its molecular targets, and the downstream cellular effects. A hypothetical example of such a diagram is presented below for illustrative purposes, showing how a compound might inhibit a kinase cascade.

Caption: Hypothetical signaling pathway illustrating kinase inhibition by a compound.

Spectroscopic Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Hydrochloride: An In-depth Technical Guide

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is detailed in this guide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a proline derivative, its rigid pyrrolidine ring and the presence of a benzyl group at the quaternary C2 position make it a valuable building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR) spectroscopic properties.

It is important to note that publicly available, peer-reviewed experimental NMR data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is scarce. Therefore, this guide utilizes data from a closely related and well-characterized analog, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, to provide an illustrative analysis of the expected spectral features. The substitution of the benzyl group with a methyl group will primarily affect the chemical shifts of the quaternary carbon and the protons on the adjacent carbons, and will lack the characteristic signals of the aromatic ring.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, based on the analysis of its structural analog, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, and general principles of NMR spectroscopy. The numbering convention used for the atoms is provided in the accompanying molecular structure diagram.

Molecular Structure with Atom Numbering:

Caption: Molecular structure of (S)-2-Benzylpyrrolidine-2-carboxylic acid with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 2.0 - 2.4 | m | - |

| H4 | 1.8 - 2.2 | m | - |

| H5 | 3.3 - 3.7 | m | - |

| H6 (CH₂) | 3.0 - 3.5 | m | - |

| H7-H11 (Aromatic) | 7.2 - 7.5 | m | - |

| NH₂⁺ | 9.0 - 11.0 | br s | - |

| COOH | 10.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 65 - 75 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 | 45 - 55 |

| C6 (CH₂) | 40 - 50 |

| C7 (Aromatic C) | 135 - 145 |

| C8-C12 (Aromatic CH) | 125 - 135 |

| C13 (COOH) | 170 - 180 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality NMR data. Below is a standard experimental protocol for the NMR analysis of compounds like (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the analyte, (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

-

Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are common choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH₂⁺ and COOH).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added for precise chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate to cover the expected range of proton signals.

-

Temperature: Experiments are typically conducted at room temperature (e.g., 298 K).

-

-

¹³C NMR Experiment:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width (SW): A spectral width of approximately 220 ppm is standard.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

-

Experimental and Data Processing Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

The structural elucidation of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride relies heavily on NMR spectroscopy. While direct experimental data is not widely published, a thorough analysis of its structural features allows for a reliable prediction of its ¹H and ¹³C NMR spectra. By following standardized experimental protocols and a systematic data analysis workflow, researchers can confidently characterize this and related compounds, ensuring the quality and integrity of their synthetic products for applications in drug discovery and development. The use of 2D NMR techniques is highly recommended for the unambiguous assignment of all proton and carbon signals, particularly for the quaternary carbon at the C2 position.

A Technical Guide to the Biological Activity of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Derivatives as Autotaxin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analog primarily utilized as a chiral building block in the synthesis of diverse bioactive molecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motif is a key component in the development of potent enzyme inhibitors. This guide focuses on the biological activity of derivatives synthesized from structurally related proline scaffolds, specifically targeting the enzyme autotaxin (ATX), a critical target in various pathological inflammatory conditions.

Core Scaffold: The Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs. Its conformational rigidity and the stereochemistry at its chiral centers make it an attractive starting point for the design of stereospecific inhibitors. The benzyl group at the 2-position of the core molecule provides a lipophilic handle that can be crucial for interactions within the binding pockets of target enzymes.

Derivatives as Autotaxin (ATX) Inhibitors

Research into the development of novel autotaxin inhibitors has successfully utilized proline and pyroglutamic acid scaffolds, which are structurally analogous to (S)-2-benzylpyrrolidine-2-carboxylic acid. Autotaxin is a secreted lysophospholipase D that generates the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a range of diseases, including cancer, fibrosis, and inflammation, making it a significant therapeutic target.

Quantitative Biological Activity Data

A study by Gerokonstantis et al. (2020) details the synthesis and in vitro evaluation of a series of 2-pyrrolidinone and pyrrolidine derivatives as inhibitors of autotaxin. The following table summarizes the inhibitory activities (IC50) of key compounds from this study, demonstrating the potential of this chemical class.

| Compound ID | Structure | Target | IC50 (nM) |

| 3k | Boronic acid derivative of pyroglutamic acid | Autotaxin | 50 |

| 3l | Boronic acid derivative of pyroglutamic acid | Autotaxin | 120 |

| 3m | Boronic acid derivative of pyroglutamic acid | Autotaxin | 180 |

| 16 | Hydroxamic acid derivative of pyroglutamic acid | Autotaxin | 700 |

| 21 | Boronic acid derivative of proline | Autotaxin | 35 |

| 40b | Carboxylic acid derivative of proline | Autotaxin | 800 |

Data sourced from Gerokonstantis et al., Bioorg. Med. Chem., 2020.

Experimental Protocols

Autotaxin Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against autotaxin was determined using a fluorescence-based assay that measures the hydrolysis of a synthetic substrate, FS-3.

Materials:

-

Recombinant human autotaxin (ATX)

-

FS-3 (a fluorogenic lysophospholipase D substrate)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

2 µL of each compound dilution is added to the wells of a 96-well plate.

-

178 µL of the assay buffer containing ATX enzyme is added to each well.

-

The plate is incubated for 15 minutes at 37°C.

-

20 µL of the FS-3 substrate is added to each well to initiate the enzymatic reaction.

-

The fluorescence intensity is measured every minute for 30 minutes using an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

The rate of substrate hydrolysis is calculated from the linear phase of the reaction progress curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for ATX Inhibition Assay

Caption: Workflow for the in vitro autotaxin inhibition assay.

Simplified ATX-LPA Signaling Pathway

Caption: Inhibition of the ATX-LPA signaling pathway.

Target Identification for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analogue that, while commercially available as a chiral building block for chemical synthesis, does not have extensively documented specific biological targets in publicly available literature. However, the pyrrolidine-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide consolidates information on the known biological activities of structurally similar molecules to propose potential target classes and outlines a comprehensive strategy for the definitive target identification and validation of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Introduction to Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its conformational rigidity, chirality, and ability to participate in hydrogen bonding, leading to favorable interactions with biological macromolecules. Derivatives of pyrrolidine-2-carboxylic acid have been successfully developed as inhibitors of various enzymes and have shown a broad range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Potential Target Classes Based on Analogues

Based on the biological activities of structurally related pyrrolidine derivatives, several potential target classes for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride can be hypothesized. These provide a rational starting point for experimental target identification efforts.

Bacterial Enzymes

Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. A key target in this area is Enoyl-Acyl Carrier Protein Reductase (InhA) , an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors[1]. The structural similarity of (S)-2-Benzylpyrrolidine-2-carboxylic acid to these inhibitors suggests that it could potentially target bacterial metabolic pathways.

Metabolic Enzymes

Pyrrolidine derivatives have been shown to inhibit enzymes involved in metabolic regulation. One such enzyme is Autotaxin (ATX) , a lysophospholipase D that generates the signaling molecule lysophosphatidic acid (LPA). Novel pyrrolidinone and pyrrolidine derivatives have been synthesized and identified as potent inhibitors of ATX[2].

Epigenetic Modulators

Derivatives of pyrrolidine- and piperidine-1-carboxylate have been synthesized and evaluated as novel Histone Deacetylase (HDAC) inhibitors[3]. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

Quantitative Data from Analogue Studies

The following table summarizes the inhibitory activities of representative pyrrolidine derivatives against their respective targets. This data provides a benchmark for the potential potency of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride should it engage with these or similar targets.

| Compound Class | Target Enzyme | Representative Compound | Inhibition Data | Reference |

| Pyrrolidine Carboxamides | Enoyl-Acyl Carrier Protein Reductase (InhA) | p31 | IC50 = 1.39 µM | [1] |

| Pyrrolidine Boronic Acids | Autotaxin (ATX) | 21 | IC50 = 35 nM | [2] |

| Benzyl (2S)-2-...-4-oxopyrrolidine-1-carboxylate | Histone Deacetylase (HDAC) | 17 | Good in vitro growth inhibitory potency | [3] |

Proposed Experimental Workflow for Target Identification

A systematic approach is required to identify the specific molecular target(s) of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. The following workflow outlines a standard, multi-pronged strategy.

References

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Profile of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Review of a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific in vitro studies for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. While this particular compound remains uncharacterized in the public domain, the broader class of pyrrolidine-2-carboxylic acid derivatives represents a highly significant and well-explored scaffold in medicinal chemistry. The pyrrolidine ring is a "privileged" structural motif, frequently incorporated into a vast array of biologically active molecules due to its unique conformational properties and its role as a versatile building block in synthesis.[1][2][3] This technical guide will, therefore, provide an overview of the diverse in vitro biological activities reported for structurally related pyrrolidine derivatives, offering context for the potential pharmacological relevance of the title compound.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle of pyrrolidine is a cornerstone in the design of novel therapeutics.[1][2] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as enzymes and receptors.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the binding affinity of these molecules.[3]

Reported In Vitro Activities of Pyrrolidine Derivatives

While awaiting specific data on (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, the following section summarizes the in vitro activities of various pyrrolidine derivatives, illustrating the broad therapeutic potential of this chemical class.

Table 1: Summary of In Vitro Activities for Selected Pyrrolidine Derivatives

| Compound Class/Derivative | Target/Assay | Quantitative Data (IC50) | Reference |

| Pyrrolidine-2,5-dione derivatives | Autotaxin (ATX) Inhibition | 35 nM - 700 nM | [4] |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative Activity (A549 lung cancer cell line) | 11.7 µM | [5] |

| 4-methoxy analogue of a pyrrolidine derivative | α-amylase Inhibition | 26.24 µg/mL | [6] |

| 4-methoxy analogue of a pyrrolidine derivative | α-glucosidase Inhibition | 18.04 µg/mL | [6] |

| Spiro[pyrrolidine-3,3′-oxindoles] | Antiproliferative Activity (MCF-7 breast cancer cell line) | 0.42 - 0.78 µM | [1] |

| Spiro[pyrrolidine-3,3′-oxindoles] | Antiproliferative Activity (HT29 colon cancer cell line) | 0.39 - 0.92 µM | [1] |

Note: The data presented above is for structurally related compounds and not for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Illustrative Experimental Protocols for Pyrrolidine Derivatives

To provide a framework for potential future studies on the title compound, this section details common in vitro methodologies used to assess the biological activity of pyrrolidine derivatives.

1. Enzyme Inhibition Assay (Example: α-Glucosidase Inhibition)

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant in the context of diabetes research.[6]

-

Principle: The enzyme α-glucosidase hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, p-NPG) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.

-

Protocol:

-

Prepare a solution of α-glucosidase (e.g., 1 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 20 minutes).

-

Initiate the reaction by adding the p-NPG substrate.

-

Incubate for a further period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., 0.1 N Na2CO3).

-

Measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[6]

-

2. Cell Viability and Cytotoxicity Assay (Example: MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability, proliferation, or cytotoxicity.[1]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

-

Visualizing Potential Mechanisms and Workflows

Given the absence of specific signaling pathway data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, the following diagrams illustrate a generalized experimental workflow for screening and a hypothetical signaling pathway that is often targeted by pyrrolidine-containing compounds.

Generalized In Vitro Screening Workflow

Hypothetical Kinase Signaling Pathway Inhibition

While there is a clear gap in the scientific literature regarding the in vitro biological profile of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, the extensive research on the broader class of pyrrolidine derivatives provides a strong rationale for its potential biological activity. The established importance of the pyrrolidine scaffold in drug discovery suggests that the title compound could be a valuable subject for future investigation. The experimental protocols and conceptual frameworks presented here offer a starting point for such studies, which would be essential to elucidate its specific mechanism of action and therapeutic potential. Researchers are encouraged to undertake primary screening to uncover the pharmacological properties of this and other uncharacterized pyrrolidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Detailed Protocol for Researchers

For Immediate Release

This document provides a comprehensive guide for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals in the pharmaceutical and organic chemistry sectors. The protocol outlines a multi-step synthetic pathway commencing from the readily available amino acid, L-proline.

Application Notes

(S)-2-Benzylpyrrolidine-2-carboxylic acid and its derivatives are crucial intermediates in the development of various pharmacologically active compounds. The rigid pyrrolidine scaffold, coupled with the stereogenic quaternary carbon center, provides a unique three-dimensional structure that is often exploited in the design of enzyme inhibitors, catalysts, and chiral ligands. This protocol details a reproducible and scalable synthesis, enabling access to this valuable compound for research and development purposes. The synthetic strategy involves the protection of the amine and carboxylic acid functionalities of L-proline, followed by a diastereoselective alkylation to introduce the benzyl group at the C-2 position, and subsequent deprotection to yield the target hydrochloride salt. Careful control of reaction conditions, particularly during the alkylation step, is critical to ensure high diastereoselectivity and overall yield.

Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | N-Benzylation | L-Proline, Benzyl bromide, K₂CO₃ | Methanol | 24 hours | Reflux | ~90 |

| 2 | Esterification | N-Benzyl-L-proline, Thionyl chloride, Benzyl alcohol | Toluene | 4 hours | Reflux | ~85 |

| 3 | C-2 Benzylation | N-Benzyl-L-proline benzyl ester, LDA, Benzyl bromide | THF | 3 hours | -78 to RT | ~70 |

| 4 | Hydrolysis & Salt Formation | N-Benzyl-2-benzyl-L-proline benzyl ester, 6M HCl | Dioxane | 12 hours | Reflux | ~95 |

Experimental Workflow Diagram

Caption: Synthetic workflow for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)

-

To a solution of L-proline (11.5 g, 0.1 mol) in methanol (200 mL), add potassium carbonate (41.4 g, 0.3 mol).

-

To this suspension, add benzyl bromide (14.2 mL, 0.12 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in a minimum amount of water and acidify to pH 6 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford N-benzyl-L-proline as a white solid.

Step 2: Synthesis of Benzyl (S)-1-benzylpyrrolidine-2-carboxylate (N-Benzyl-L-proline benzyl ester)

-

Suspend N-benzyl-L-proline (20.5 g, 0.1 mol) in toluene (200 mL).

-

Add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and slowly add benzyl alcohol (15.6 mL, 0.15 mol).

-

Heat the mixture to reflux for an additional 2 hours.

-

Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the benzyl ester.

Step 3: Synthesis of Benzyl (S)-1,2-dibenzylpyrrolidine-2-carboxylate (N-Benzyl-2-benzyl-L-proline benzyl ester)

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) to a solution of diisopropylamine (15.4 mL, 0.11 mol) in anhydrous tetrahydrofuran (THF) (200 mL) at -78 °C under a nitrogen atmosphere.

-

To this LDA solution, add a solution of N-benzyl-L-proline benzyl ester (29.5 g, 0.1 mol) in anhydrous THF (100 mL) dropwise at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add benzyl bromide (13.1 mL, 0.11 mol) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain the C-2 benzylated product.

Step 4: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

-

Dissolve the N-benzyl-2-benzyl-L-proline benzyl ester (38.5 g, 0.1 mol) in a mixture of dioxane (100 mL) and 6M hydrochloric acid (100 mL).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain a solid.

-

Recrystallize the solid from a mixture of ethanol and diethyl ether to yield (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride as a white crystalline solid.

Application Notes and Protocols: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral pyrrolidine derivative of interest in pharmaceutical research and drug development. The synthetic route involves a five-step sequence starting from L-proline, employing a diastereoselective C-alkylation as the key step.

Overall Synthetic Scheme

The synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is accomplished through the following five steps:

-

N-protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group.

-

Esterification: The carboxylic acid of N-Boc-L-proline is converted to its methyl ester.

-

Diastereoselective C2-Benzylation: The α-carbon of N-Boc-L-proline methyl ester is alkylated with benzyl bromide. This reaction proceeds with inversion of configuration at the C2 position.

-

Hydrolysis and Deprotection: The methyl ester and the N-Boc protecting group are removed under acidic conditions.

-

Hydrochloride Salt Formation: The final product is isolated as its hydrochloride salt.

A visual representation of this experimental workflow is provided below.

Figure 1. Experimental workflow for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-tert-butyloxycarbonyl-L-proline (N-Boc-L-proline)

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-proline in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the flask.

-

Stir the mixture vigorously at room temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

| Parameter | Value |

| Starting Material | L-proline |

| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide |

| Solvent | 1,4-Dioxane/Water |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | >95% |

Step 2: Synthesis of N-Boc-L-proline methyl ester

Materials:

-

N-Boc-L-proline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-proline in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add methyl iodide dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline methyl ester as a colorless oil.

| Parameter | Value |

| Starting Material | N-Boc-L-proline |

| Key Reagents | Methyl iodide, Potassium carbonate |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | ~90% |

Step 3: Diastereoselective Synthesis of (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester

Materials:

-

N-Boc-L-proline methyl ester

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-L-proline methyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester. The diastereoselectivity of this reaction is generally high, favoring the product with inversion of configuration.[1]

| Parameter | Value |

| Starting Material | N-Boc-L-proline methyl ester |

| Key Reagents | Lithium diisopropylamide (LDA), Benzyl bromide |

| Solvent | THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | 60-70% |

Steps 4 & 5: Hydrolysis, Deprotection, and Hydrochloride Salt Formation

Materials:

-

(2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether